7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is an organic compound with the molecular formula C8H8N4O2 and a molecular weight of 192.18 g/mol . This compound is known for its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, making it a valuable building block in various chemical syntheses and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves the reaction of pyridine-1-one with dimethyl malonate under basic conditions . The reaction typically requires heating to facilitate the formation of the desired product . Another approach involves the synthesis from 2-methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazolo[1,5-a]pyrimidine derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid: A closely related compound with similar structural features.
Pyrazolo[1,5-a]pyrimidine derivatives: Various derivatives with different substituents on the pyrazolo[1,5-a]pyrimidine core.
Uniqueness
7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its specific amino and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity . This makes it a valuable compound for diverse research and industrial applications .
Properties
IUPAC Name |
7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-4-2-6-10-3-5(8(13)14)7(9)12(6)11-4/h2-3H,9H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGDCFDFDHJJSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=CC(=C2N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363441 |
Source
|
Record name | 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2627-59-0 |
Source
|
Record name | 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2627-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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